rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis
Description
rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis is a chiral oxolane (tetrahydrofuran) derivative featuring a methoxymethyl substituent at the 3-position and a methyl ester group at the 2-position. The "rac" designation indicates a racemic mixture of enantiomers, while the "cis" label specifies the relative stereochemistry of the substituents on the oxolane ring. This compound is structurally characterized by its five-membered oxygen-containing ring, which confers rigidity and influences its physicochemical properties.
Properties
IUPAC Name |
methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-10-5-6-3-4-12-7(6)8(9)11-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSYNBHIRWDZBZ-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCOC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCO[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
rac-Methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis, is a chiral compound characterized by its oxolane ring and a methoxymethyl group. This compound has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities and applications in drug development.
- Chemical Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
- CAS Number : 1909286-86-7
The structure of this compound includes a five-membered oxolane ring, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound, is primarily attributed to its ability to interact with various molecular targets. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in metabolic pathways. The exact mechanism can vary based on the biological system being studied.
Enzymatic Interactions
Research indicates that rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate can influence enzymatic activities. For instance, studies have shown its potential as a substrate or inhibitor for certain lipases and other hydrolases, which are crucial in metabolic processes.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammatory responses.
- Neuroprotective Effects : There are indications that it may have neuroprotective qualities, potentially useful in treating neurodegenerative diseases.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, suggesting a role in reducing oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate:
- Study on Lipase Interaction :
- Neuroprotective Study :
- Antioxidant Activity Assessment :
Comparative Analysis with Similar Compounds
The biological activities of rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate were compared with other chiral compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| rac-(2R,3S)-3-methyloxolane-2-carboxylic acid | Moderate anti-inflammatory | Enzyme inhibition |
| rac-(1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate | Anticancer properties | Receptor modulation |
| cis,rac-(2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride | Neuroprotective effects | Neurotransmitter modulation |
Scientific Research Applications
Organic Synthesis
rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis is utilized as a key intermediate in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Asymmetric Synthesis | Used as a chiral auxiliary to produce enantiomerically pure products. |
| Building Block | Serves as a precursor for various chemical transformations. |
Medicinal Chemistry
Research indicates that this compound exhibits potential therapeutic properties, particularly in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines. The results demonstrated selective cytotoxicity towards specific cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
The compound has been studied for its interactions with enzymes and receptors, showing promise in modulating metabolic pathways.
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic regulation. |
| Receptor Interaction | Potential to bind to receptors linked to inflammatory responses. |
Case Study 2: Enzyme Interaction
Research focused on the inhibitory effects of this compound on fatty acid synthase activity. The findings revealed that it significantly reduced enzyme activity, suggesting therapeutic implications for metabolic disorders.
Industrial Applications
In industrial chemistry, this compound is used in the production of specialty chemicals and polymers due to its favorable reactivity profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Differences
The compound is compared below with two classes of structurally related molecules: indole derivatives () and imidazole-functionalized oxolanes (–5).
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure :
- The target compound and imidazole-oxolane share the oxolane backbone, which enhances stereochemical stability compared to the indole derivatives. Indole-based compounds () exhibit planar aromatic cores, favoring π-π interactions in biological systems .
- Oxolane derivatives are less polar than indoles but more rigid than linear aliphatic chains.
Substituent Effects: The methoxymethyl group in the target compound increases hydrophilicity compared to the imidazolylmethyl substituent, which introduces basicity due to the nitrogen heterocycle. The latter’s hydrochloride salt form improves aqueous solubility . Indole derivatives (Compounds 10, 11) feature methoxymethyl and phenoxy groups, enhancing their affinity for adrenergic receptors .
In contrast, the carboxylic acid hydrochloride in the imidazole-oxolane derivative is ionizable, favoring salt formation and stability in biological matrices .
Physicochemical Properties
- Solubility : The imidazole-oxolane’s solubility in polar aprotic solvents (DMSO) contrasts with the target compound’s predicted lipid solubility due to its ester group.
- Stability : The hydrochloride salt form of the imidazole derivative enhances stability under acidic conditions, whereas the methyl ester in the target compound may degrade in basic environments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Synthesis typically involves cyclization of precursors with hydroxyl and ester groups under acidic/basic conditions. For example, cyclization of a methoxymethyl-substituted diol ester using catalytic H₂SO₄ or BF₃·Et₂O achieves moderate yields (60–75%). Stereochemical purity is sensitive to temperature and solvent polarity; lower temperatures (0–5°C) in THF improve cis-selectivity (≥90% diastereomeric excess) . Purification via flash chromatography (silica gel, hexane:EtOAc 4:1) is recommended to isolate the racemic mixture.
Q. How can the stereochemistry and stability of this compound be validated under experimental conditions?
- Methodological Answer :
- Stereochemical validation : Use chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) to resolve enantiomers. Coupled with polarimetry ([α]D²⁵ = ±12.5° in CHCl₃), this confirms the rac-mixture .
- Stability assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the ester group to the carboxylic acid is the primary degradation pathway, requiring storage at –20°C in anhydrous solvents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the methoxymethyl group (δ 3.35 ppm, singlet) and oxolane protons (δ 4.10–4.30 ppm, multiplet). ¹³C NMR confirms the ester carbonyl (δ 170.5 ppm) and methoxy group (δ 56.2 ppm) .
- IR : Strong absorption bands at 1740 cm⁻¹ (ester C=O) and 1100 cm⁻¹ (C-O-C of oxolane) .
Advanced Research Questions
Q. How does the stereochemistry of This compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cis-configuration creates steric hindrance, slowing SN2 reactions. For example, treatment with NaCN in DMF at 80°C yields the cyano-substituted product with 40% conversion after 24 hours, compared to 70% for the trans-isomer. Computational modeling (DFT at B3LYP/6-31G*) shows higher activation energy (ΔG‡ = 28.5 kcal/mol) for the cis-form due to non-bonded interactions between the methoxymethyl and ester groups .
Q. What strategies can resolve the racemic mixture into enantiomers for biological studies?
- Methodological Answer :
- Enzymatic resolution : Use Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) to selectively hydrolyze the (2S,3S)-enantiomer, leaving the (2R,3R)-ester intact (ee >98%) .
- Chiral auxiliaries : Derivatize with (R)-1-phenylethylamine to form diastereomeric salts, separable via crystallization (MeOH/Et₂O) .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent. IC₅₀ values of 12 µM suggest competitive inhibition, validated via Lineweaver-Burk plots .
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., β2-adrenergic receptor) on a CM5 chip. A K_D of 3.2 µM indicates moderate binding affinity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME to calculate logP (1.8), suggesting moderate lipophilicity. Poor blood-brain barrier permeability (AlogPS –1.2) is predicted .
- Molecular docking (AutoDock Vina) : Dock the compound into CYP3A4 (PDB: 1TQN) to predict metabolic stability. A binding energy of –8.2 kcal/mol suggests susceptibility to oxidative metabolism .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s enzyme inhibition potency be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM for acetylcholinesterase) may arise from assay conditions. Standardize protocols:
- Use identical enzyme sources (recombinant human vs. bovine).
- Control pH (7.4 vs. 8.0) and ionic strength (150 mM NaCl).
- Validate with a reference inhibitor (e.g., donepezil) in parallel .
Comparative Studies
Q. How does This compound compare to its trans-isomer in biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
